1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate
Overview
Description
UC-84, also known as NSC-615985, is a small molecule drug that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It has been primarily investigated for its potential in treating human immunodeficiency virus (HIV) infections. The compound has a molecular formula of C16H18ClNO4S and is known for its ability to inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UC-84 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by the introduction of functional groups necessary for its activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of UC-84 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. High-performance liquid chromatography (HPLC) is often used to monitor the purity and concentration of the compound during production .
Chemical Reactions Analysis
Types of Reactions: UC-84 undergoes various chemical reactions, including:
Oxidation: UC-84 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of UC-84, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the UC-84 molecule, leading to the formation of analogs with varying properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of UC-84, each with potentially different biological activities .
Scientific Research Applications
UC-84 has been extensively studied for its applications in various fields:
Chemistry: UC-84 serves as a model compound for studying the mechanisms of NNRTIs and their interactions with reverse transcriptase.
Biology: Research on UC-84 has provided insights into the replication mechanisms of HIV and the role of reverse transcriptase in viral replication.
Medicine: UC-84 has been investigated for its potential as an antiviral agent, particularly in the treatment of HIV infections. It has shown promise in preclinical studies but has faced challenges in clinical development.
Mechanism of Action
UC-84 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is responsible for converting viral RNA into DNA, a crucial step in the viral replication cycle. UC-84 binds to a specific site on the reverse transcriptase enzyme, preventing it from carrying out its function. This inhibition disrupts the replication process, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
UC-781: Another NNRTI with a similar mechanism of action but differing in potency and resistance profile.
Efavirenz (Sustiva): A well-known NNRTI with a tight-binding mode of inhibition.
Nevirapine (Viramune): An NNRTI with a rapid-equilibrium binding mode.
Uniqueness of UC-84: UC-84 is unique in its binding mode and interaction with reverse transcriptase. While it shares similarities with other NNRTIs, its specific structure and binding characteristics distinguish it from other compounds. UC-84 has shown varying degrees of effectiveness against different strains of HIV, highlighting its potential as a versatile antiviral agent .
Properties
CAS No. |
135812-04-3 |
---|---|
Molecular Formula |
C16H18ClNO4S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H18ClNO4S/c1-9(2)22-16(20)12-8-11(4-5-13(12)17)18-15(19)14-10(3)21-6-7-23-14/h4-5,8-9H,6-7H2,1-3H3,(H,18,19) |
InChI Key |
FMQGUMRNTBJHEA-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(SCCO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
135812-04-3 | |
Synonyms |
2-chloro-5-((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonylamino)benzoic acid 1-methylethyl ester NSC 615985 NSC-615985 UC84 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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